3-chloro-5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-chloro-5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with chloro, methyl, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole derivative, followed by its reaction with a pyrimidine precursor in the presence of a chlorinating agent to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and substitution reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the substituents on the pyrazolo[1,5-a]pyrimidine core.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-chloro-5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of agrochemicals and other industrial applications where specific chemical properties are desired.
Mechanism of Action
The mechanism of action of 3-chloro-5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridin-2-amine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
3-chloro-5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the combination of its substituents and the pyrazolo[1,5-a]pyrimidine core. This structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3S/c1-6-2-3-9(20-6)8-4-10(12(14,15)16)19-11(18-8)7(13)5-17-19/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBWGZGCLPECSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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